![molecular formula C17H16N2O2S B4757048 N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4757048.png)
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important in the immune system. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide works by inhibiting JAK3, which is involved in the signaling pathways of cytokines. Cytokines are important in the immune system and are involved in the regulation of inflammation. By inhibiting JAK3, N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide can reduce inflammation and prevent joint damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of rheumatoid arthritis. In clinical trials, N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has been shown to improve the symptoms of psoriasis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide is that it is a small molecule inhibitor, which makes it easier to synthesize and administer compared to larger biologic drugs. However, N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has limitations in terms of selectivity, as it can also inhibit other JAK family members, which can lead to unwanted side effects.
Future Directions
There are several future directions for research on N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide. One area of interest is the potential use of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of research is the development of more selective JAK3 inhibitors, which can reduce the risk of side effects. Finally, there is interest in studying the long-term effects of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide in patients with autoimmune diseases.
Scientific Research Applications
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has been shown to be effective in reducing inflammation and preventing joint damage in animal models of rheumatoid arthritis. Clinical trials have also shown promising results in the treatment of psoriasis and inflammatory bowel disease.
properties
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-15(12-6-3-2-4-7-12)13(10-18)17(22-11)19-16(20)14-8-5-9-21-14/h2-4,6-7,14H,5,8-9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPDSHFLWNBXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCO2)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.